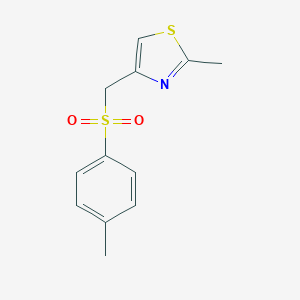![molecular formula C11H15NO4 B274628 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid CAS No. 827034-78-6](/img/structure/B274628.png)
5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid” is a complex organic compound. It is related to 5-Methyl-2-furanboronic acid pinacol ester , which is a boronic acid derivative . This compound could potentially be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .
Synthesis Analysis
The synthesis of this compound might involve the use of 5-Methyl-2-furanboronic acid pinacol ester . Protodeboronation of pinacol boronic esters has been reported, which could potentially be a step in the synthesis of this compound .Aplicaciones Científicas De Investigación
Isotopomer Synthesis and Characterization
A study by Shrestha‐Dawadi and Lugtenburg (2003) outlines a synthetic scheme for preparing isotopomers of 5-amino-4-oxopentanoic acid (a related compound), highlighting its role in the biosynthesis of biologically active porphyrins, crucial for photosynthesis and oxygen transport. This method allows for high isotopic enrichment, facilitating studies in metabolic pathways and enzymatic reactions (Shrestha‐Dawadi & Lugtenburg, 2003).
Hydrochloride Formation
Lin Yuan (2006) provides a synthesis route for 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing an example of converting a simple biomass-derived molecule into a more complex and functionalized compound. This method involves esterification, bromination, and reaction with potassium phthalimide, demonstrating the chemical versatility of the acid (Lin Yuan, 2006).
Advanced Glycation End-products
Research on methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, by Nemet, Varga-Defterdarović, and Turk (2006) discusses its formation in enzymatic and nonenzymatic reactions, leading to advanced glycation end-products. These compounds, including derivatives of 5-amino-4-oxopentanoic acid, are significant in understanding the biochemical pathways leading to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Biomass-Derived Chemicals Synthesis
A study by Nakagawa, Tamura, and Tomishige (2013) explores the catalytic reduction of furanic compounds with hydrogen, a process relevant to the synthesis of 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid derivatives. This research highlights the potential of biomass-derived molecules as precursors for renewable chemical synthesis, offering a sustainable alternative to petrochemicals (Nakagawa, Tamura, & Tomishige, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFBBIKDIKGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398457 |
Source


|
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827034-78-6 |
Source


|
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)